5-Fluoropyridine-3-boronic acid
Overview
Description
5-Fluoropyridine-3-boronic acid is a pharmaceutical intermediate . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of this compound is C5H5BFNO2 . The InChI Key is FVEDGBRHTGXPOK-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
This compound appears as white to cream or pale yellow crystals or crystalline powder . It is soluble in hot methanol . The molecular weight is 140.91 .Scientific Research Applications
Antitumor Activity
5-Fluoropyridine-3-boronic acid derivatives, such as BOF-A2, have shown promising results in antitumor activity. BOF-A2, which includes both a masked form of 5-fluorouracil (5-FU) and an inhibitor of 5-FU degradation, has demonstrated significant antitumor effects in various studies. For instance, it has shown high antitumor activity against sarcoma-180 and Yoshida sarcoma, with rapid degradation to its active metabolites in vivo, leading to a sustained high level of 5-FU in tumor tissues (Fujii et al., 1989), (Shirasaka et al., 1990).
Boron Neutron Capture Therapy (BNCT)
4-Borono-2-[18F]fluoro-D,L-phenylalanine, a compound related to this compound, has been studied for its potential in boron neutron capture therapy (BNCT). This compound, labeled with 18F, has shown promise in tumor imaging and therapy due to its significant uptake and stability in tumor tissues (Ishiwata et al., 1991).
Pharmacokinetics and Brain Uptake
The pharmacokinetics of boronophenylalanine derivatives, crucial for BNCT, have been studied to optimize delivery to brain tumors. Techniques such as blood-brain barrier disruption have been utilized to enhance the uptake of these compounds in brain tumors, showing promising results in improving delivery for effective therapy (Yang et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoropyridine-3-boronic acid, also known as (5-Fluoropyridin-3-yl)boronic acid, is primarily used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic acid group of the compound transfers an organic group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely used in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents . Additionally, the compound’s reactivity can be affected by the presence of certain catalysts and the pH of the reaction environment .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDGBRHTGXPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660178 | |
Record name | (5-Fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872041-86-6 | |
Record name | (5-Fluoropyridin-3-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872041-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoropyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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